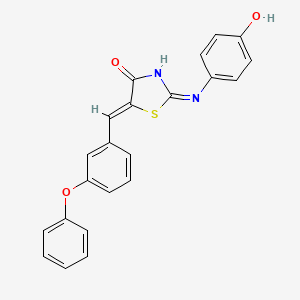![molecular formula C9H12F6N2O2 B2973798 2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate CAS No. 1810069-99-8](/img/structure/B2973798.png)
2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[33]heptane ditrifluoroacetate is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of trifluoroethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a bifunctional electrophile. For instance, a reaction between 1,3-diaminopropane and a dihaloalkane under basic conditions can yield the spirocyclic intermediate.
Introduction of Trifluoroethyl Groups: The trifluoroethyl groups are introduced via nucleophilic substitution reactions. This can be achieved by reacting the spirocyclic intermediate with 2,2,2-trifluoroethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Ditrifluoroacetate Salt: The final step involves the reaction of the trifluoroethylated spirocyclic compound with trifluoroacetic anhydride to form the ditrifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoroethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroethyl moiety.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Substitution Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted spirocyclic compounds, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.
科学的研究の応用
2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound can be employed in the design of bioactive molecules and pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate exerts its effects involves interactions with various molecular targets. The trifluoroethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The spirocyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- 2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane
- 2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane dihydrochloride
- 2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane dimaleate
Uniqueness
2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate is unique due to the presence of the ditrifluoroacetate salt, which can influence its solubility, stability, and reactivity. This compound’s specific combination of trifluoroethyl groups and spirocyclic structure distinguishes it from other similar compounds, potentially offering unique properties and applications in various fields.
特性
CAS番号 |
1810069-99-8 |
|---|---|
分子式 |
C9H12F6N2O2 |
分子量 |
294.19 g/mol |
IUPAC名 |
2,2,2-trifluoroacetic acid;2-(2,2,2-trifluoroethyl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C7H11F3N2.C2HF3O2/c8-7(9,10)5-12-3-6(4-12)1-11-2-6;3-2(4,5)1(6)7/h11H,1-5H2;(H,6,7) |
InChIキー |
LTLLRQLFFQCUNE-UHFFFAOYSA-N |
SMILES |
C1C2(CN1)CN(C2)CC(F)(F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
正規SMILES |
C1C2(CN1)CN(C2)CC(F)(F)F.C(=O)(C(F)(F)F)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dichlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2973716.png)
![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2973717.png)
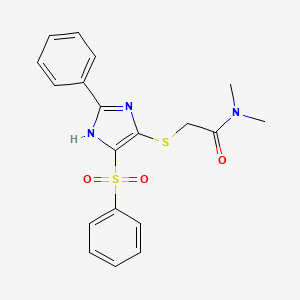
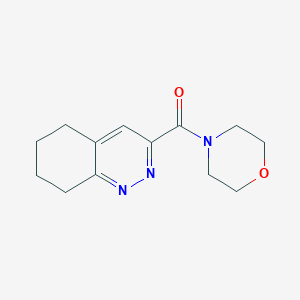
![N-(3,5-dimethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2973720.png)
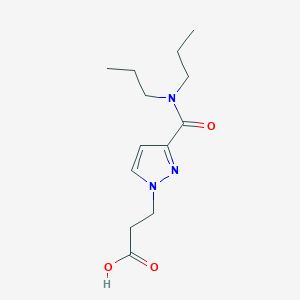
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2973726.png)
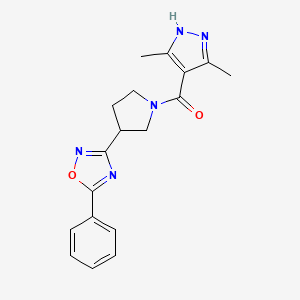
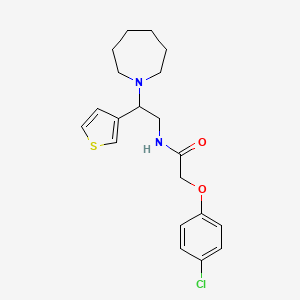
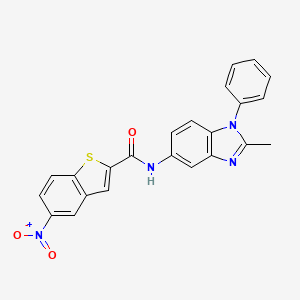
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2973733.png)
![N-[(3-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2973735.png)
![Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2973736.png)
